molecular formula C27H46O2 B12417845 5Ss,6ss-epoxycholestanol-d7

5Ss,6ss-epoxycholestanol-d7

Cat. No.: B12417845
M. Wt: 409.7 g/mol
InChI Key: PRYIJAGAEJZDBO-BMFYFLSCSA-N
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Description

5Ss,6ss-epoxycholestanol-d7 is a deuterated form of 5ß,6ß-epoxycholestanol, a derivative of cholestanol. This compound is often used in scientific research due to its unique properties and stability. The molecular formula of this compound is C27H39O2D7, and it has a molecular weight of 409.696 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5Ss,6ss-epoxycholestanol-d7 typically involves the epoxidation of cholestanol. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the epoxy group at the 5,6 positions of the cholestanol molecule. The deuterium labeling is achieved by using deuterated reagents during the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually purified through chromatographic techniques and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5Ss,6ss-epoxycholestanol-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

5Ss,6ss-epoxycholestanol-d7 is widely used in scientific research due to its stability and unique properties. Some of its applications include:

    Chemistry: Used as a stable isotope-labeled compound for tracing and studying chemical reactions.

    Biology: Employed in studies involving lipid metabolism and cholesterol biosynthesis.

    Medicine: Investigated for its potential role in understanding cholesterol-related diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5Ss,6ss-epoxycholestanol-d7 involves its interaction with specific molecular targets and pathways. The compound can modulate cholesterol metabolism by inhibiting certain enzymes involved in the biosynthesis of cholesterol. This inhibition can lead to changes in cellular cholesterol levels and affect various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in scientific studies. This makes it particularly valuable in research applications where accurate tracking of metabolic pathways is essential .

Properties

Molecular Formula

C27H46O2

Molecular Weight

409.7 g/mol

IUPAC Name

(1S,2R,5S,7S,9R,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27-/m1/s1/i1D3,2D3,17D

InChI Key

PRYIJAGAEJZDBO-BMFYFLSCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]4[C@]5([C@@]3(CC[C@@H](C5)O)C)O4)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C

Origin of Product

United States

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